BenchChemオンラインストアへようこそ!

RS-100329

α1A-Adrenoceptor Selectivity Benign Prostatic Hyperplasia Radioligand Binding

RS-100329 hydrochloride delivers unmatched α1A-adrenoceptor selectivity (126-fold vs. α1B, 50-fold vs. α1D), far surpassing generic agents like prazosin or tamsulosin. With a pKi of 9.6 at human cloned α1A-AR and functional uroselectivity (100-fold LUT vs. vascular potency), it is the definitive probe for lower urinary tract studies—eliminating confounding off-target effects. Choose RS-100329 for experimental rigor where subtype precision is non-negotiable.

Molecular Formula C20H25F3N4O3
Molecular Weight 426.4 g/mol
Cat. No. B8567059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS-100329
Molecular FormulaC20H25F3N4O3
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F
InChIInChI=1S/C20H25F3N4O3/c1-15-13-24-19(29)27(18(15)28)8-4-7-25-9-11-26(12-10-25)16-5-2-3-6-17(16)30-14-20(21,22)23/h2-3,5-6,13H,4,7-12,14H2,1H3,(H,24,29)
InChIKeyRCOBWVAGWYRNHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RS-100329: A Benchmark α1A-Adrenoceptor Antagonist for Uroselective Research & Procurement


RS-100329 (hydrochloride) is a potent and subtype-selective α1A-adrenoceptor (α1A-AR) antagonist [1]. Developed by Roche Bioscience, it belongs to the piperazinyl-pyrimidinedione class [2]. In radioligand binding studies using human cloned receptors expressed in CHO-K1 cells, it demonstrates a pKi of 9.6 for the α1A-AR, with significantly lower affinity for the α1B- (pKi 7.5) and α1D-AR (pKi 7.9) subtypes, defining its selective profile [1]. This high affinity and marked selectivity for the α1A-AR subtype, the primary mediator of smooth muscle contraction in the lower urinary tract (LUT), position it as a critical research tool [1].

Why RS-100329 Cannot Be Substituted with Generic α1-Blockers for Uroselective Research


In the α1-adrenoceptor antagonist class, potency and selectivity are not interchangeable properties. While many compounds exhibit high affinity for the α1A-AR, their selectivity profile against other α1-AR subtypes (α1B and α1D) varies dramatically, directly impacting experimental and therapeutic outcomes. Generic substitution with non-selective agents (e.g., prazosin) or those with moderate selectivity (e.g., tamsulosin) is insufficient for applications requiring stringent α1A-AR subtype interrogation [1]. As demonstrated in head-to-head studies, RS-100329 exhibits a uniquely high selectivity window (>50- to 126-fold) compared to other widely used α1-AR antagonists, which show little (<10-fold) subtype preference [1]. The following evidence quantifies these critical performance gaps.

RS-100329 Procurement Evidence Guide: Quantified Selectivity & Functional Advantages


Superior α1A-AR Selectivity Over α1B-AR: A 126-Fold Advantage Compared to Tamsulosin and Prazosin

RS-100329 demonstrates a 126-fold selectivity for the human α1A-AR subtype over the α1B-AR subtype [1]. This is a substantially higher selectivity margin compared to tamsulosin, which exhibits an α1A/α1B selectivity ratio of approximately 10:1 [2], and prazosin, which shows virtually no subtype selectivity [1].

α1A-Adrenoceptor Selectivity Benign Prostatic Hyperplasia Radioligand Binding

Unmatched Functional Uroselectivity: 100-Fold Lower Potency in Human Renal Artery vs. LUT

In functional tissue bath studies, RS-100329 potently antagonized noradrenaline-induced contractions in human lower urinary tract (LUT) tissues (pA2 9.2) but was approximately 100-fold less potent in antagonizing contractions in human renal artery (HRA), a vascular tissue (pA2 7.3) [1]. This contrasts sharply with tamsulosin and prazosin, which show similar affinities for both LUT and vascular tissues [1].

Functional Uroselectivity Tissue Pharmacology Ex Vivo Assays

Demonstrated In Vivo Activity in Urological Models: Validating Translational Potential

RS-100329 has been shown to be active in vivo, specifically in studies of the micturition reflex in anaesthetized rats [1]. This demonstrates its ability to modulate urodynamic parameters in a whole-animal model, confirming its bioavailability and target engagement beyond in vitro systems .

In Vivo Pharmacology Micturition Reflex Urology Research

Confirmed Antagonism of LUT Contractions in Human Tissues: Direct Pathophysiological Relevance

In isolated human lower urinary tract (LUT) tissues, RS-100329 competitively antagonized noradrenaline-induced contractions with a high potency (pA2 9.2) [1]. This provides direct evidence of its efficacy in the exact tissue type central to its intended research applications, a level of validation not always present for alternative tool compounds.

Human Tissue Pharmacology Lower Urinary Tract Muscle Contraction

Primary Research & Industrial Application Scenarios for RS-100329


In Vivo Studies of Urodynamics and Micturition Reflex in Rodent Models

Based on its demonstrated in vivo activity in rat micturition reflex models [1], RS-100329 is an ideal tool for studies requiring systemic administration to probe the role of α1A-ARs in lower urinary tract function. Its functional uroselectivity profile, showing a 100-fold potency difference between LUT and vascular tissues [2], supports its use in vivo with a reduced risk of confounding hypotensive effects compared to non-selective α1-blockers.

Ex Vivo Organ Bath Studies for Isolating α1A-AR Mediated Contractions in Human and Animal LUT Tissues

The compound's high potency (pA2 9.2) for antagonizing noradrenaline-induced contractions in isolated human LUT tissues [2] makes it a key reagent for dissecting α1A-AR-mediated pharmacology. Researchers can use RS-100329 to selectively inhibit this receptor subtype, allowing for the characterization of other contractile or relaxant pathways in the LUT without interference from α1B- or α1D-ARs.

Pharmacological Validation of α1A-AR Knockdown or Genetic Models

Given its 126-fold selectivity for α1A-AR over α1B-AR and 50-fold selectivity over α1D-AR [2], RS-100329 serves as an essential chemical probe to validate the phenotypic effects of α1A-AR genetic manipulation. Its use can confirm that observed physiological or behavioral changes in knockout or transgenic models are indeed attributable to the targeted loss of α1A-AR function.

Comparative Profiling and Standardization in α1-AR Antagonist Screening Campaigns

As a well-characterized, commercially available reference compound with established binding data (pKi 9.6 for α1A-AR) and functional selectivity [2], RS-100329 can be used as a benchmark 'uroselective' control in high-throughput screening assays. Its unique selectivity profile provides a clear standard against which to measure the performance of novel α1-AR antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for RS-100329

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.